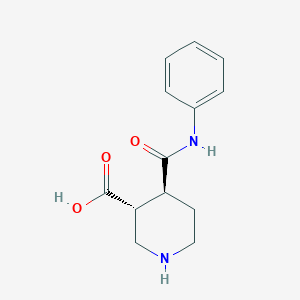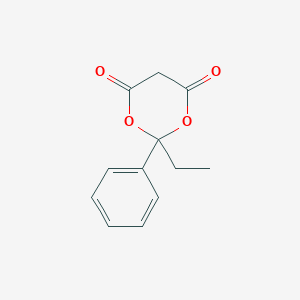
1,3-Dioxane-4,6-dione, 2-ethyl-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxane-4,6-dione, 2-ethyl-2-phenyl- is an organic compound with a heterocyclic core consisting of four carbon atoms and two oxygen atoms. This compound is known for its unique structural properties and its applications in various fields of chemistry and industry.
Preparation Methods
The synthesis of 1,3-Dioxane-4,6-dione, 2-ethyl-2-phenyl- typically involves the condensation of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid . This method yields a crystalline colorless solid that is sparingly soluble in water. Industrial production methods may involve alternative routes such as the reaction of carbon suboxide with acetone in the presence of oxalic acid .
Chemical Reactions Analysis
1,3-Dioxane-4,6-dione, 2-ethyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include sulfuric acid, acetic anhydride, and various oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,3-Dioxane-4,6-dione, 2-ethyl-2-phenyl- has a wide range of applications in scientific research, including:
Biology: The compound’s unique structural properties make it useful in the study of biological systems and processes.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dioxane-4,6-dione, 2-ethyl-2-phenyl- involves its ability to lose a hydrogen ion from the methylene group in the ring, creating a double bond and a negative charge in the corresponding oxygen . This anion is stabilized by resonance, making the compound highly reactive and useful in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
1,3-Dioxane-4,6-dione, 2-ethyl-2-phenyl- can be compared with other similar compounds such as:
2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid): Known for its high acidity and use in organic synthesis.
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: Used for trapping adducts formed during reactions.
2-methyl-2-phenyl-1,3-dioxane-4,6-dione: Another similar compound with distinct properties.
These comparisons highlight the uniqueness of 1,3-Dioxane-4,6-dione, 2-ethyl-2-phenyl- in terms of its structural properties and reactivity.
Properties
CAS No. |
142131-90-6 |
|---|---|
Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
2-ethyl-2-phenyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C12H12O4/c1-2-12(9-6-4-3-5-7-9)15-10(13)8-11(14)16-12/h3-7H,2,8H2,1H3 |
InChI Key |
YXMQIJAHYGYTAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(OC(=O)CC(=O)O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Di([1,1'-biphenyl]-4-yl)-1,1,2,2-tetramethyldisilane](/img/structure/B12544053.png)
![6-(Tridecafluorohexyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B12544055.png)
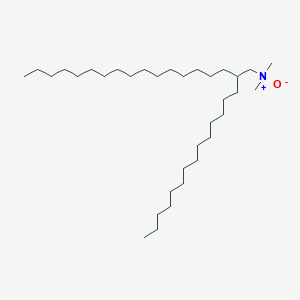
![Spiro[6-oxabicyclo[3.1.0]hexane-3,2'-oxirane]](/img/structure/B12544070.png)

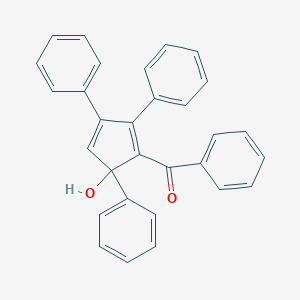
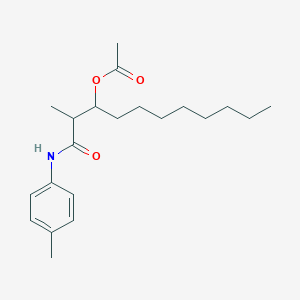
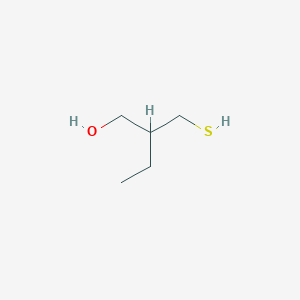

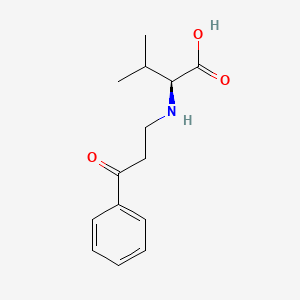

![3-Methyl-2-{[5-(pyridin-4-yl)pyrazin-2-yl]amino}butan-1-ol](/img/structure/B12544124.png)

